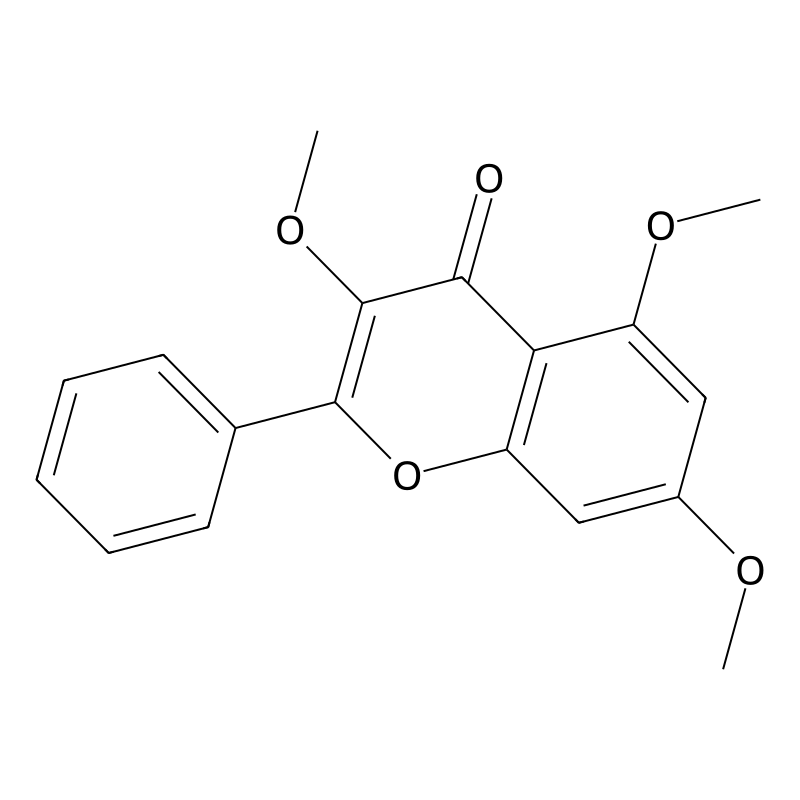

3,5,7-Trimethoxyflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Classification and Source

3,5,7-Trimethoxyflavone is a flavonoid compound. Flavonoids are a large class of natural products found in plants and are known for their diverse biological activities []. 3,5,7-Trimethoxyflavone has been isolated from the Nervilia concolor plant [].

Potential for Ameliorating Skin Damage

Studies suggest that 3,5,7-Trimethoxyflavone may have potential benefits for skin health. Research has shown that it can inhibit the production of matrix metalloproteinase-1 (MMP-1) by cells []. MMP-1 is an enzyme involved in the breakdown of collagen, a major component of skin. TNF-α (tumor necrosis factor-alpha) is a signaling molecule that can stimulate MMP-1 production. 3,5,7-Trimethoxyflavone has been shown to block the TNF-α-induced increase in MMP-1, suggesting it may be useful in reducing skin damage [].

3,5,7-Trimethoxyflavone is a flavonoid compound characterized by three methoxy groups attached to the flavone structure. Its chemical formula is and it is recognized for its role as a plant metabolite. This compound is derived from galangin, specifically as the 3,5,7-trimethyl ether derivative. It is found in various plants and has garnered attention for its potential health benefits and biological activities.

Studies suggest that 3,5,7-TMF might exert its biological effects through various mechanisms. One study indicates its ability to inhibit the production of matrix metalloproteinase-1 (MMP-1), an enzyme involved in skin degradation, potentially contributing to skin protection []. Further research is needed to fully elucidate the mechanism of action of 3,5,7-TMF.

The chemical reactivity of 3,5,7-trimethoxyflavone primarily involves electrophilic aromatic substitution due to the presence of the methoxy groups, which can influence the electron density on the aromatic ring. The compound can undergo reactions such as:

- Methylation: Further methylation of hydroxyl groups.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding phenolic compounds.

- Oxidation: It may be oxidized to form various derivatives that exhibit altered biological activities.

These reactions are significant in synthetic organic chemistry for modifying the compound's properties and exploring its derivatives.

3,5,7-Trimethoxyflavone exhibits a range of biological activities, including:

- Anti-inflammatory properties: It has been shown to inhibit nitric oxide production and reduce pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in macrophages .

- Antioxidant effects: The compound demonstrates scavenging activity against free radicals, contributing to its protective role against oxidative stress.

- Anticancer potential: Research indicates that it may induce apoptosis in cancer cells, making it a candidate for further studies in cancer therapy .

Several methods have been developed for synthesizing 3,5,7-trimethoxyflavone:

- Classical Synthesis: This often involves the condensation of appropriate phenolic compounds with aldehydes under acidic conditions.

- Green Chemistry Approaches: Recent studies have focused on environmentally friendly methods using natural catalysts or solvents to improve yields and reduce waste.

- Total Synthesis: More complex synthetic routes have been developed that involve multiple steps to construct the flavonoid framework from simpler organic molecules .

3,5,7-Trimethoxyflavone has applications in various fields:

- Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential therapeutic uses.

- Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at reducing oxidative damage.

- Nutraceuticals: As a dietary supplement, it may offer health benefits related to inflammation and oxidative stress.

Studies have shown that 3,5,7-trimethoxyflavone interacts with several biological targets:

- Inducible Nitric Oxide Synthase (iNOS): Molecular docking studies suggest that it binds effectively to iNOS, inhibiting its activity and reducing nitric oxide production .

- Cyclooxygenase Enzymes: It also interacts with cyclooxygenase enzymes involved in inflammatory processes, indicating its potential as an anti-inflammatory agent .

- Cell Signaling Pathways: Research indicates modulation of various signaling pathways related to inflammation and apoptosis.

Several compounds share structural similarities with 3,5,7-trimethoxyflavone. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Hydroxy-3′,4′,7-trimethoxyflavone | Hydroxyl group at position 5 | Enhanced anti-inflammatory effects |

| 3′,4′,5-Trihydroxy-3,6,7-trimethoxyflavone | Additional hydroxyl groups | Increased antioxidant capacity |

| Galangin | No methoxy groups | Known for strong antimicrobial activity |

| 3-Hydroxyflavone | Fewer methoxy groups | Exhibits different pharmacological profiles |

These compounds highlight the diversity within the flavonoid class while emphasizing the unique properties of 3,5,7-trimethoxyflavone that may contribute to its specific biological activities.

The Zingiberaceae family represents one of the most significant natural sources of methoxylated flavonoids, with 3,5,7-trimethoxyflavone serving as a distinctive secondary metabolite marker across various genera. This family encompasses approximately 50 genera and over 1,600 species, displaying remarkable diversity in their phytochemical profiles and bioactive compound distribution [1] [2].

Kaempferia parviflora, commonly known as black ginger, stands as the primary natural source of 3,5,7-trimethoxyflavone within the Zingiberaceae family. This species demonstrates exceptional richness in polymethoxyflavones, with the rhizomes containing significant concentrations of 3,5,7-trimethoxyflavone alongside other related methoxyflavones including 5,7-dimethoxyflavone, 5,7,4'-trimethoxyflavone, and 3,5,7,3',4'-pentamethoxyflavone [3] [4] [5]. The total phenolic content in Kaempferia parviflora ranges from 173.0 to 199.7 milligrams gallic acid equivalents per 100 grams dry weight, while the total flavonoid content reaches 64.40 to 65.91 milligrams rutin equivalents per 100 grams dry weight [6].

The distribution pattern of flavonoids across different Zingiberaceae species reveals distinct chemotaxonomic relationships. Zingiber officinale demonstrates substantial flavonoid diversity, containing quercetin, rutin, catechin, epicatechin, naringenin, and kaempferol as primary compounds, with quercetin identified as the predominant flavonoid component [7] [8]. The concentration of these flavonoids varies significantly across plant tissues and developmental stages, with leaves typically exhibiting higher total flavonoid content compared to rhizomes during early growth phases.

Alpinia species, particularly Alpinia zerumbet and Alpinia conchigera, exhibit the highest total phenolic content within the family, reaching 199.7 and 186.5 milligrams gallic acid equivalents per 100 grams dry weight, respectively [6]. These species demonstrate strong flavonoid biosynthetic activity, with Alpinia conchigera showing the highest total flavonoid content at 65.91 milligrams rutin equivalents per 100 grams dry weight. The enhanced phenolic and flavonoid accumulation in Alpinia species correlates with their notable antioxidant activities and radical scavenging capacities [2].

Other notable members of the Zingiberaceae family display varying degrees of flavonoid accumulation. Zingiber zerumbet and Hedychium flavescens show abundant flavonoid presence, while species such as Kaempferia rotunda and Costus speciosus demonstrate lower flavonoid content but higher concentrations of other secondary metabolites including alkaloids, steroids, and saponins [9]. This differential distribution pattern reflects the evolutionary adaptation strategies within the family and suggests specialized metabolic pathways for different bioactive compounds.

The phytochemical analysis of Zingiberaceae family members reveals the presence of various flavonoid structural types, including flavones, flavonols, flavanones, and their glycosylated derivatives. The methoxylation patterns observed in these compounds, particularly the presence of methoxy groups at positions 3, 5, 7, 3', and 4', represent crucial structural features that influence both the biological activity and pharmacokinetic properties of these metabolites [10] [11].

Metabolic Engineering in Kaempferia parviflora

The biosynthetic pathway leading to 3,5,7-trimethoxyflavone production in Kaempferia parviflora involves a complex series of enzymatic reactions within the general flavonoid biosynthetic framework, followed by specific methylation steps catalyzed by O-methyltransferases. This pathway represents a sophisticated metabolic engineering system that has evolved to produce highly methylated flavonoid compounds with enhanced lipophilicity and biological activity [12] [13].

The initial steps of flavonoid biosynthesis in Kaempferia parviflora follow the canonical phenylpropanoid pathway, beginning with the conversion of phenylalanine to cinnamic acid by phenylalanine ammonia-lyase. Subsequent enzymatic steps involve cinnamate 4-hydroxylase, 4-coumarate-CoA ligase, chalcone synthase, chalcone isomerase, flavanone 3-hydroxylase, and flavonol synthase, ultimately leading to the formation of basic flavonol scaffolds such as kaempferol and quercetin [8] [14].

The distinctive feature of 3,5,7-trimethoxyflavone biosynthesis lies in the subsequent methylation reactions catalyzed by specific O-methyltransferases. These enzymes utilize S-adenosyl-L-methionine as the methyl donor in biomolecular nuclear substitution reactions, transferring methyl groups to hydroxyl positions on the flavonoid scaffold [12] [15]. The methylation pattern observed in 3,5,7-trimethoxyflavone, with methoxy groups at positions 3, 5, and 7, requires the coordinated action of multiple O-methyltransferase enzymes with distinct substrate specificities and regioselectivities.

Research on related methyltransferase systems has demonstrated that the sequential methylation of flavonoid substrates involves careful enzyme coordination to achieve the desired methylation pattern. Studies on rice-derived 3'-O-methyltransferase ROMT-9 have shown that engineering approaches can significantly improve methylation efficiency and substrate specificity [15]. The L34Q and W284A variants of ROMT-9 demonstrated enhanced chrysoeriol production from luteolin, reaching titers exceeding 85 milligrams per liter compared to 55 milligrams per liter for the native enzyme.

The metabolic engineering potential of Kaempferia parviflora for enhanced 3,5,7-trimethoxyflavone production involves several strategic approaches. Overexpression of key biosynthetic genes, particularly those encoding O-methyltransferases with high specificity for the 3, 5, and 7 positions, represents a primary target for genetic enhancement [14]. The systematic analysis of O-methyltransferase gene families in related species has revealed that these enzymes cluster into distinct subclades based on their substrate preferences and methylation patterns.

Pharmacokinetic studies of methoxyflavones from Kaempferia parviflora have provided crucial insights into the metabolic fate and bioavailability of these compounds. Following oral administration of Kaempferia parviflora extract, 3,5,7-trimethoxyflavone and related compounds rapidly reach maximum concentrations within 1 to 2 hours, with peak plasma concentrations ranging from 0.55 to 0.88 micrograms per milliliter [16]. The compounds demonstrate relatively short half-lives of 3 to 6 hours and low oral bioavailability of 1 to 4 percent, indicating extensive first-pass metabolism.

The tissue distribution studies reveal that methoxyflavones from Kaempferia parviflora accumulate preferentially in the liver, followed by kidney, lung, testes, and brain [16]. This distribution pattern reflects the lipophilic nature of these methylated compounds and their affinity for tissues with high metabolic activity. The primary elimination pathway involves extensive demethylation, sulfation, and glucuronidation reactions, with metabolites appearing in urine and feces as demethylated derivatives.

Biotransformation studies using human intestinal bacteria have identified Blautia species as capable of metabolizing polymethoxyflavones through sequential demethylation reactions [11]. The bacterial strain Blautia sp. MRG-PMF1 demonstrates preferential hydrolysis of methoxy groups at the C-7 position, followed by demethylation at other positions. This microbial metabolism pathway represents an important consideration for the bioavailability and therapeutic efficacy of 3,5,7-trimethoxyflavone and related compounds.

Cell-free metabolic engineering approaches offer promising alternatives for 3,5,7-trimethoxyflavone production, providing precise control over enzyme concentrations and reaction conditions [12]. These systems eliminate issues related to substrate diffusion across cell membranes and potential toxicity effects, while allowing for optimization of enzyme ratios and cofactor concentrations. The development of efficient cell-free systems for flavonoid biosynthesis has demonstrated the feasibility of producing complex methylated flavonoids through in vitro enzymatic cascades.

Ecological Roles in Plant Defense Mechanisms

The ecological significance of 3,5,7-trimethoxyflavone and related methoxyflavones extends far beyond their pharmaceutical applications, encompassing critical roles in plant defense mechanisms against diverse environmental stresses and biological threats. These compounds function as sophisticated chemical defense systems that enable plants to survive and thrive in challenging ecological conditions [17] [18] [19].

Antimicrobial defense represents one of the most important ecological functions of 3,5,7-trimethoxyflavone and related flavonoids. These compounds demonstrate potent antibacterial activity against gram-positive bacteria, with minimum inhibitory concentrations typically ranging from 2.6 to 10.2 micromolar [18]. The antimicrobial mechanism involves multiple cellular targets, including disruption of microbial cell membranes, inhibition of respiratory chain enzymes, and interference with DNA synthesis and repair processes [17] [18].

The structure-activity relationships governing antimicrobial efficacy reveal that lipophilicity serves as a critical determinant of antibacterial potency. The methoxy groups present in 3,5,7-trimethoxyflavone significantly enhance the compound's lipophilic character, facilitating membrane penetration and improving antimicrobial effectiveness [18]. This enhanced lipophilicity enables the compound to partition into microbial phospholipid bilayers, disrupting membrane integrity and causing cell death through multiple mechanisms.

Antifungal activity represents another crucial aspect of flavonoid-mediated plant defense. Studies have demonstrated that trimethoxyflavones exhibit significant antifungal effects against various pathogenic fungi, including Candida species [20]. The compound 5,7,4'-trimethoxyflavone showed strong antifungal activity against Candida krusei strains with a minimum inhibitory concentration of 32 micrograms per milliliter. However, the effect was determined to be fungistatic rather than fungicidal, indicating growth inhibition rather than direct killing of fungal cells.

The ecological role of flavonoids in pathogen resistance involves complex interactions with plant immune systems and stress response pathways. Flavonoids contribute to pathogen resistance through multiple mechanisms, including reinforcement of cell wall structures, chelation of metal ions required for pathogen enzyme activity, and induction of hypersensitivity reactions that limit pathogen spread [17]. These compounds can be rapidly transported to infection sites, where they accumulate and contribute to the formation of physical and chemical barriers against pathogen invasion.

Oxidative stress defense represents a fundamental ecological function of 3,5,7-trimethoxyflavone and related compounds. Plants constantly face oxidative challenges from environmental stresses such as high light intensity, drought, temperature extremes, and pathogen attacks [19] [21]. Flavonoids serve as efficient reactive oxygen species scavengers, neutralizing harmful free radicals and protecting cellular components from oxidative damage.

Research on stress-induced flavonoid biosynthesis has revealed that environmental stresses consistently upregulate the production of dihydroxy B-ring-substituted flavonoid glycosides [19]. This stress-responsive accumulation pattern suggests that flavonoids function as a secondary antioxidant defense system that becomes activated when primary enzymatic antioxidant systems are overwhelmed or inactivated by severe stress conditions.

The molecular mechanisms underlying flavonoid-mediated stress tolerance involve complex signaling networks that integrate environmental stress perception with metabolic responses [21] [22]. Stress-responsive transcription factors, including WRKY, MYB, and NAC family members, regulate flavonoid biosynthetic gene expression in response to various environmental challenges. These transcriptional networks ensure that flavonoid production is appropriately matched to stress intensity and duration.

Ultraviolet radiation protection constitutes another critical ecological function of flavonoids, although the relative importance of UV screening versus antioxidant functions continues to be debated [19] [23]. While flavonoids provide some protection against UV-B radiation through direct absorption, recent evidence suggests that their primary protective role involves neutralizing reactive oxygen species generated by UV exposure rather than serving as simple UV screens.

The interaction between flavonoids and plant hormone signaling systems reveals additional layers of ecological complexity [22] [24]. Flavonoids can modulate auxin transport and distribution, influencing plant growth responses to environmental stimuli. UV-B radiation-induced root bending in Arabidopsis involves flavonoid-mediated changes in auxin distribution, demonstrating the integration of flavonoid metabolism with fundamental plant developmental processes.

Allelopathic effects represent an often-overlooked ecological function of flavonoids in plant defense strategies [17]. Some methylated flavonoids exhibit phytotoxic properties against competing plant species, providing competitive advantages in resource-limited environments. The compound 5,7,4'-trihydroxy-3',5'-dimethoxyflavone has demonstrated inhibitory activity against several weed species while simultaneously displaying antifungal properties.

The ecological roles of 3,5,7-trimethoxyflavone extend to interactions with beneficial microorganisms and pollinators [22]. While serving as defense compounds against pathogens, flavonoids must maintain compatibility with beneficial root-associated bacteria and mycorrhizal fungi. This selective antimicrobial activity requires precise regulation of flavonoid production and localization to avoid disrupting beneficial plant-microbe relationships.

Multi-trophic interactions involving flavonoids encompass complex relationships between plants, herbivores, natural enemies, and pollinators [22]. These compounds can serve as feeding deterrents for herbivorous insects while simultaneously attracting natural enemies of plant pests through volatile emission patterns. The dual functionality of flavonoids in defense and communication represents a sophisticated evolutionary adaptation that maximizes ecological benefits while minimizing metabolic costs.

Environmental factors significantly influence the ecological effectiveness of flavonoid defense systems [21] [25]. Temperature, humidity, soil nutrient availability, and light conditions all affect flavonoid biosynthesis and accumulation patterns. Plants must continuously adjust their flavonoid production to match changing environmental conditions and threat levels, requiring sophisticated regulatory mechanisms that integrate multiple environmental signals.

The co-evolution of plants and their natural enemies has shaped the diversification of flavonoid structures and functions observed across different plant families [22]. The specific methylation pattern found in 3,5,7-trimethoxyflavone likely represents an evolutionary adaptation to particular ecological pressures, optimizing the balance between antimicrobial effectiveness, metabolic cost, and compatibility with beneficial organisms.

The construction of the 3,5,7-trimethoxyflavone core structure represents a fundamental challenge in flavonoid synthesis, requiring strategic approaches that accommodate the specific substitution pattern and electronic properties of this methoxylated framework [1] [2] [3]. Several well-established synthetic methodologies have been developed and optimized specifically for this target compound.

Baker-Venkataraman Transformation Approach

The Baker-Venkataraman transformation stands as the most widely employed strategy for synthesizing 3,5,7-trimethoxyflavone and related structures [3] [4] [5]. This classical approach involves a two-step sequence beginning with the acylation of 2-hydroxyacetophenone derivatives with aromatic acid chlorides, followed by base-catalyzed rearrangement to form 1,3-diketone intermediates, and subsequent acid-catalyzed cyclodehydration to afford the desired flavone core [3] [6].

The mechanism proceeds through enolate formation at the alpha position of the aromatic ketone, followed by intramolecular acyl transfer and cyclization [3]. For 3,5,7-trimethoxyflavone synthesis, 2-hydroxy-3,5-dimethoxyacetophenone serves as the key starting material, which undergoes acylation with methoxy-substituted benzoyl chlorides under basic conditions [1] [2]. The reaction typically employs pyridine as both solvent and base, providing yields ranging from 60-75% for the initial ester formation [5].

The subsequent rearrangement step has been significantly improved through the development of alternative cyclization conditions. While traditional protocols employed concentrated sulfuric acid in glacial acetic acid under reflux conditions, modern approaches utilize iron(III) chloride in dichloromethane at room temperature, achieving superior yields of 70-89% [1] [2]. This modification not only improves efficiency but also provides milder reaction conditions that minimize side reactions and decomposition pathways.

Microwave-Assisted Synthesis

Recent developments in microwave-assisted Baker-Venkataraman transformations have revolutionized the synthesis of 3,5,7-trimethoxyflavone [7]. Microwave irradiation at 400 watts enables selective rearrangement of 2′,6′-diaroyloxyacetophenones to yield the corresponding flavones in remarkably short reaction times of 10-17 minutes, compared to conventional thermal methods requiring several hours [8] [7]. This approach consistently delivers yields of 85-95%, representing a substantial improvement over classical protocols.

The microwave methodology demonstrates particular effectiveness with methoxy-substituted substrates, as the electron-donating nature of methoxy groups enhances the stability of reaction intermediates under microwave conditions [8]. The rapid heating profile and controlled energy input minimize thermal decomposition while promoting the desired rearrangement pathway.

Direct Cyclization Strategies

Alternative approaches to 3,5,7-trimethoxyflavone synthesis involve direct cyclization of appropriately substituted chalcone precursors [9] [10]. These methods typically employ oxidative cyclization conditions using molecular iodine in dimethyl sulfoxide at elevated temperatures (140°C) [11] [9]. The reaction proceeds through electrophilic aromatic substitution, with the methoxy substituents directing the cyclization regioselectivity.

A notable advancement in this area involves palladium-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones [10] [12] [13]. This methodology utilizes palladium(II) trifluoroacetate with 5-nitro-1,10-phenanthroline as ligand in dimethyl sulfoxide under oxygen atmosphere [10]. The reaction conditions (100°C, oxygen atmosphere) facilitate both dehydrogenation and cyclization in a single operation, providing flavones in yields of 85-98%.

| Synthesis Strategy | Key Reagents | Reaction Conditions | Yield Range (%) | Advantages |

|---|---|---|---|---|

| Classical Baker-Venkataraman | Pyridine, H₂SO₄/AcOH | Reflux, 2-4 h | 60-75 | Well-established, reliable |

| Modified Baker-Venkataraman | FeCl₃, CH₂Cl₂ | Room temperature, 2 h | 70-89 | Mild conditions, higher yields |

| Microwave-Assisted | MW irradiation (400W) | 10-17 minutes | 85-95 | Rapid, energy-efficient |

| Pd-Catalyzed Cyclization | Pd(TFA)₂, O₂ atmosphere | 100°C, 4-6 h | 85-98 | One-pot procedure, excellent yields |

Regioselective Methylation Techniques

The introduction of methoxy groups at specific positions of the flavone scaffold requires sophisticated regioselective methodologies that account for the differential reactivity of hydroxyl groups and electronic effects within the aromatic system [14] [15] [16]. The successful synthesis of 3,5,7-trimethoxyflavone demands precise control over methylation patterns to achieve the desired substitution profile.

Dimethyl Carbonate-Mediated Methylation

Dimethyl carbonate (DMC) has emerged as a superior methylation agent for flavonoid O-methylation reactions, offering significant advantages over traditional reagents such as dimethyl sulfate and methyl iodide [14] [15]. This environmentally benign approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a nucleophilic catalyst to activate dimethyl carbonate, generating a highly reactive methylating species in situ [14].

The DMC/DBU system demonstrates remarkable regioselectivity for flavonoid methylation, with the 7-hydroxyl group showing the highest reactivity, followed by the 5-hydroxyl, and finally the 3-hydroxyl position [14]. This reactivity order correlates with the relative acidity of the hydroxyl groups and their involvement in intramolecular hydrogen bonding networks. For 3,5,7-trihydroxyflavone substrates, complete methylation to the target 3,5,7-trimethoxyflavone proceeds stepwise, allowing for isolation of intermediate mono- and dimethylated products if desired [15].

The reaction typically proceeds at reflux temperature (90°C) in dimethyl carbonate as both solvent and reagent, with DBU present in stoichiometric quantities relative to the hydroxyl groups being methylated [14]. Reaction times vary from 12-72 hours depending on the substitution pattern, with electron-donating substituents generally accelerating the methylation process. The protocol consistently delivers yields of 70-98% for complete methylation reactions [15].

Enzymatic Methylation Approaches

Flavonoid O-methyltransferases (FOMTs) represent a biocatalytic approach to regioselective methylation that has gained significant attention for producing naturally occurring methylation patterns [17] [18] [19]. These enzymes demonstrate exquisite regioselectivity, with different FOMT variants catalyzing methylation at specific positions of the flavone scaffold [17] [19].

For 3,5,7-trimethoxyflavone synthesis, sequential enzymatic methylation can be achieved using a combination of regiospecific methyltransferases [20]. Flavonoid 7-O-methyltransferases (F7OMTs) demonstrate high selectivity for the 7-hydroxyl position, while 3-O-methyltransferases and 5-O-methyltransferases can be employed for subsequent modifications [21] [22]. The enzymatic approach utilizes S-adenosyl-L-methionine as the methyl donor and typically operates under mild aqueous conditions (pH 7-8, 25-37°C) [21].

Recent developments in fusion methyltransferase technology have enabled one-pot dimethylation reactions [20]. Engineered fusion proteins combining multiple FOMT domains can catalyze site-selective dimethylation of flavonoid substrates, significantly streamlining the synthetic process. These fusion enzymes demonstrate conversion rates exceeding 80% while maintaining high regioselectivity [20].

Protecting Group Strategies

Complex methylation patterns often require temporary protection of specific hydroxyl groups to achieve the desired regioselectivity [23] [24] [25]. Benzyl protection has proven particularly effective for controlling methylation sequences in flavonoid synthesis [23]. The strategy involves selective benzylation of less reactive hydroxyl groups, followed by methylation of the remaining free positions, and concluding with debenzylation to reveal the final substitution pattern.

For 3,5,7-trimethoxyflavone synthesis, selective protection of the 3- and 5-hydroxyl groups with benzyl bromide under basic conditions (K₂CO₃/DMF) enables specific methylation at the 7-position [24]. Subsequent deprotection and selective methylation of the remaining positions can be achieved through careful optimization of reaction conditions and stoichiometry [25].

| Methylation Method | Selectivity Pattern | Reaction Conditions | Yield Range (%) | Environmental Impact |

|---|---|---|---|---|

| DMC/DBU | 7-OH > 5-OH > 3-OH | 90°C, reflux, 12-72 h | 70-98 | Low toxicity, green chemistry |

| Enzymatic (FOMT) | Position-specific | pH 7-8, 25-37°C, 4-24 h | 80-95 | Biodegradable, sustainable |

| Protecting group strategy | Programmable selectivity | Variable conditions | 75-90 | Moderate waste generation |

| Diazomethane | Non-selective | 0-25°C, inert atmosphere | 85-95 | Highly toxic, specialized handling |

Fluorinated and Glycosylated Analog Synthesis

The development of fluorinated and glycosylated derivatives of 3,5,7-trimethoxyflavone has emerged as a critical area of research, driven by the potential for enhanced biological activity and improved pharmacokinetic properties [1] [26] [27] [28]. These modifications require specialized synthetic methodologies that accommodate the unique electronic and steric requirements of fluorine and carbohydrate substituents.

Fluorinated Analog Development

Fluorine incorporation into the 3,5,7-trimethoxyflavone framework has been achieved through several distinct strategies, each targeting different positions within the molecule [1] [26] [29]. The most extensively studied approach involves fluorination at the C-3 position using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent [1] [26].

The synthesis of 3-fluoro-3,5,7-trimethoxyflavone derivatives proceeds through fluorination of 1,3-diketone intermediates derived from the Baker-Venkataraman rearrangement [1]. Treatment of 1-(2-hydroxy-3,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione with NFSI in pyridine at 50°C for 12 hours generates the fluorinated intermediate in 37-72% yield [1] [26]. The fluorinated diketone subsequently undergoes cyclization under acidic conditions or iron(III) chloride treatment to afford the 3-fluoroflavone product.

Optimization studies have revealed that reaction conditions significantly impact both yield and regioselectivity [29]. The use of pyridine as solvent rather than acetonitrile/dichloromethane mixtures increases yields from 37% to 72% while reducing reaction times from seven days to 12 hours [1]. Additionally, a one-pot fluorination/cyclization procedure has been developed that treats the diketone precursor with two equivalents of NFSI at room temperature followed by heating to 80°C, achieving 61% isolated yield of the fluoroflavone product [1].

Alternative fluorination strategies include the use of elemental fluorine gas for direct fluorination of the flavone double bond [30] [31]. This approach requires specialized handling due to the highly reactive nature of molecular fluorine, but can achieve vicinal difluorination at the C-2 and C-3 positions. The reaction is typically conducted in chloroform/ethanol mixtures at -78°C under inert atmosphere conditions [31].

Trifluoromethylation represents another important fluorinated modification, particularly at the C-4 position [32] [30]. This transformation utilizes trifluoromethyltrimethylsilane (CF₃SiMe₃) in the presence of tetramethylammonium fluoride, achieving yields of 40-60% for the trifluoromethyl derivative [30]. The reaction simultaneously reduces the C-4 carbonyl to a hydroxyl group, providing access to unique fluorinated flavanol structures.

Glycosylated Derivative Synthesis

The synthesis of glycosylated 3,5,7-trimethoxyflavone derivatives requires careful consideration of both chemical and enzymatic approaches, each offering distinct advantages for specific glycosidic linkages [27] [28] [33]. Chemical glycosylation methods provide access to a broader range of sugar donors and linkage types, while enzymatic approaches offer superior regioselectivity and milder reaction conditions.

Chemical glycosylation strategies have been developed using both Koenigs-Knorr conditions and glycosyl trifluoroacetimidate donors [34] [33]. The Koenigs-Knorr approach utilizes acetobromoglucose derivatives with silver carbonate and molecular sieves as promoters, achieving modest yields of 40-70% for glycoside formation [34]. However, this method often suffers from competing side reactions and limited regioselectivity.

The modified Michael glycosylation method has proven more effective for flavonoid substrates [34]. This approach uses potassium carbonate in dry acetone with acetylated glycosyl bromides, providing better control over reaction conditions and reduced side product formation. For 3,7-dihydroxyflavone substrates, this method successfully generates both 3,7-diglycosylated products (11% yield) and 7-monoglycosylated derivatives (2% yield) [34].

Glycosyl trifluoroacetimidate methodology represents the current state-of-the-art for chemical glycosylation of flavonoids [33] [35]. This approach utilizes boron trifluoride etherate as promoter in dichloromethane at low temperature, achieving yields of 65-85% with excellent anomeric selectivity [33]. The method demonstrates particular effectiveness for 7-O-glycosylation of flavone substrates, with regioselective removal of 7-O-acyl groups using thiophenol/imidazole followed by glycosylation providing the desired 7-O-glycosides [33].

Enzymatic glycosylation offers complementary advantages, particularly for physiologically relevant glycosidic linkages [28] [36]. Amylosucrase from Deinococcus geothermalis (DGAS) has demonstrated remarkable efficiency for α-glucosylation of flavone substrates [28]. Using sucrose as glucosyl donor, this enzyme achieves 86% conversion of luteolin to luteolin-4′-O-α-D-glucopyranoside under optimized conditions (7:1 donor:acceptor ratio, pH 7, 37°C, 24 hours) [28].

The enzymatic approach demonstrates clear regioselectivity preferences, with 4′-hydroxyl groups on the B-ring showing highest reactivity toward glucosylation [36]. This selectivity pattern enables predictable synthesis of specific glycosidic linkages without the need for protecting group manipulation.

| Derivatization Type | Key Method | Typical Yield (%) | Regioselectivity | Special Considerations |

|---|---|---|---|---|

| 3-Fluorination | NFSI/pyridine | 37-72 | C-3 selective | Requires inert atmosphere |

| Vicinal difluorination | F₂/CHCl₃/EtOH | 49-95 | C-2,C-3 | Extremely hazardous reagents |

| 7-O-Glycosylation | Trifluoroacetimidate | 65-85 | 7-O selective | Requires anhydrous conditions |

| 4′-O-Glycosylation | Enzymatic (DGAS) | 86 | 4′-O selective | Mild aqueous conditions |

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies for 3,5,7-trimethoxyflavone and related structures have gained significant attention as strategies to simplify purification procedures, enable combinatorial synthesis approaches, and facilitate automated synthesis protocols [37] [38] [39]. These approaches leverage polymer-supported reagents, catalysts, and substrates to achieve efficient flavone construction while minimizing solution-phase manipulations.

Selenium-Bound Resin Methodology

The development of selenium-bound resin systems represents one of the most significant advances in solid-phase flavonoid synthesis [37]. This approach utilizes selenium-functionalized polystyrene resins that serve as both reaction support and leaving group in Lewis acid-catalyzed cyclization reactions. The methodology begins with attachment of appropriately substituted chalcone precursors to the selenium resin through selenium-carbon bond formation.

Treatment of resin-bound chalcones with Lewis acids such as aluminum chloride or iron(III) chloride under mild heating conditions promotes both cyclization and resin cleavage in a single operation [37]. The selenium atom acts as an excellent leaving group, facilitating ring closure while simultaneously releasing the flavone product from the solid support. This approach consistently delivers yields of 65-85% for various substituted flavones, including methoxylated derivatives relevant to 3,5,7-trimethoxyflavone synthesis.

The selenium resin methodology offers several distinct advantages over solution-phase approaches. Excess reagents and by-products remain associated with the solid phase and can be removed through simple filtration and washing procedures. Additionally, the resin can be regenerated and reused for multiple synthesis cycles, improving the overall economics of the process [37].

Polymer-Supported Palladium Catalysis

Phenanthroline-functionalized porous organic polymer-supported palladium catalysts have emerged as highly effective systems for flavone synthesis through oxidative coupling reactions [38]. These heterogeneous catalysts facilitate one-pot condensation of 2′-hydroxyacetophenone derivatives with benzaldehyde substrates under oxygen atmosphere, directly providing flavone products without isolation of intermediate compounds.

The polymer support incorporates electron-withdrawing ligands within the polymer backbone, enhancing the catalyst's ability to activate molecular oxygen and promote formation of reactive oxygen species [38]. Under optimized conditions (DMF solvent, K₂CO₃ base, 100°C), this system achieves flavone yields up to 98% while demonstrating excellent recyclability over multiple reaction cycles.

Mechanistic studies employing electron paramagnetic resonance spectroscopy and fluorescence measurements have revealed that the polymer-supported catalyst generates singlet oxygen species that facilitate selective oxidation reactions [38]. The heterogeneous nature of the catalyst enables straightforward separation from reaction products and eliminates metal contamination issues commonly associated with homogeneous palladium catalysis.

Mechanochemical Synthesis Approaches

Mechanochemical methods utilizing high-speed ball milling have been developed as solvent-free alternatives for flavone synthesis. These approaches involve grinding solid reactants in the presence of catalytic amounts of Lewis acids or bases, generating flavone products through mechanically activated processes.

The mechanochemical approach typically employs 2-hydroxyacetophenone derivatives and aromatic aldehydes or acid chlorides as starting materials. Ball milling in the presence of catalytic potassium carbonate or aluminum chloride for 2-6 hours generates flavone products in yields of 70-90%. The method eliminates solvent requirements and significantly reduces reaction times compared to conventional thermal procedures.

High-speed ball milling conditions generate localized high temperatures and pressures that facilitate bond formation and rearrangement processes. The mechanical energy input effectively replaces thermal activation, enabling reactions to proceed under nominally ambient conditions while achieving excellent conversion rates.

Chitosan-Modified Support Systems

Chitosan-based solid-phase extraction materials have been developed for selective separation and purification of flavonoid compounds [39]. While not directly applicable to synthesis, these systems provide valuable tools for isolation and purification of 3,5,7-trimethoxyflavone from complex reaction mixtures or natural sources.

The chitosan support is modified through copolymerization with allyl bromide and cross-linking with ethylene glycol dimethacrylate [39]. The resulting material demonstrates high selectivity for quercetin and structural analogs, enabling direct extraction from complex matrices such as plant extracts. The approach offers advantages for rapid purification procedures and can directly trap specific flavonoid classes from crude reaction mixtures.

| Solid-Phase Method | Support Material | Key Advantages | Typical Applications | Yield Range (%) |

|---|---|---|---|---|

| Selenium resin | Polystyrene-Se | Easy purification, resin reuse | Combinatorial synthesis | 65-85 |

| Polymer-Pd catalyst | Phenanthroline-POP | High yields, recyclability | One-pot oxidative coupling | 85-98 |

| Mechanochemical | Ball milling | Solvent-free, rapid | Green chemistry applications | 70-90 |

| Chitosan extraction | Modified chitosan | Selective separation | Purification from complex mixtures | N/A |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant